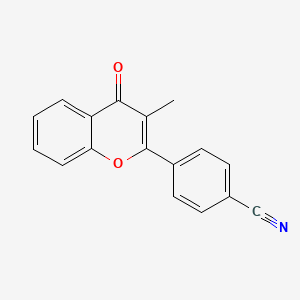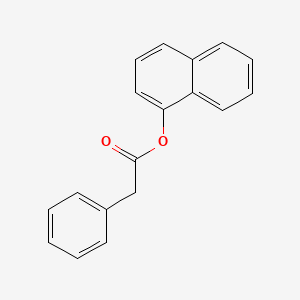
1-Naphthyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAPHTHALEN-1-YL 2-PHENYLACETATE: is an organic compound that belongs to the class of esters. It is derived from naphthalene and phenylacetic acid. This compound is characterized by its aromatic structure, which includes a naphthalene ring and a phenylacetate moiety. The presence of these aromatic rings contributes to its stability and reactivity, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NAPHTHALEN-1-YL 2-PHENYLACETATE typically involves the esterification of naphthalen-1-ol with phenylacetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of NAPHTHALEN-1-YL 2-PHENYLACETATE may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: NAPHTHALEN-1-YL 2-PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones and phenylacetic acid derivatives.
Reduction: Formation of naphthalen-1-ol and phenylacetaldehyde.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of NAPHTHALEN-1-YL 2-PHENYLACETATE.
Scientific Research Applications
Chemistry: NAPHTHALEN-1-YL 2-PHENYLACETATE is used as a precursor in the synthesis of various organic compounds. Its reactivity and stability make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, NAPHTHALEN-1-YL 2-PHENYLACETATE is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, NAPHTHALEN-1-YL 2-PHENYLACETATE is used in the production of specialty chemicals, including fragrances, flavors, and polymer additives
Mechanism of Action
The mechanism of action of NAPHTHALEN-1-YL 2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress and protect cells from damage.
Comparison with Similar Compounds
NAPHTHALEN-2-YL 2-PHENYLACETATE: Similar structure but with the naphthalene ring positioned differently.
PHENYLACETIC ACID ESTERS: A class of compounds with varying aromatic groups attached to the phenylacetic acid moiety.
NAPHTHALENE DERIVATIVES: Compounds with different functional groups attached to the naphthalene ring.
Uniqueness: NAPHTHALEN-1-YL 2-PHENYLACETATE is unique due to its specific ester linkage and the combination of naphthalene and phenylacetate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
Properties
CAS No. |
93654-98-9 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
naphthalen-1-yl 2-phenylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |
InChI Key |
LJBVSZRFRJKCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)

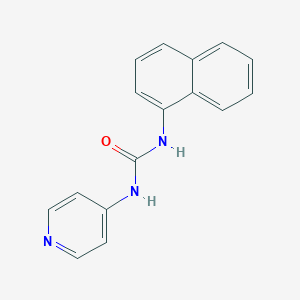
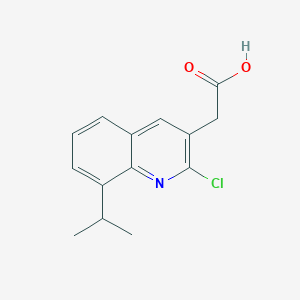
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)
![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)

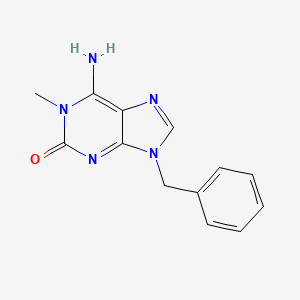
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
